

Technical Guide: Rosiglitazone-d4 Certificate of Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rosiglitazone-d4

Cat. No.: B15137921

[Get Quote](#)

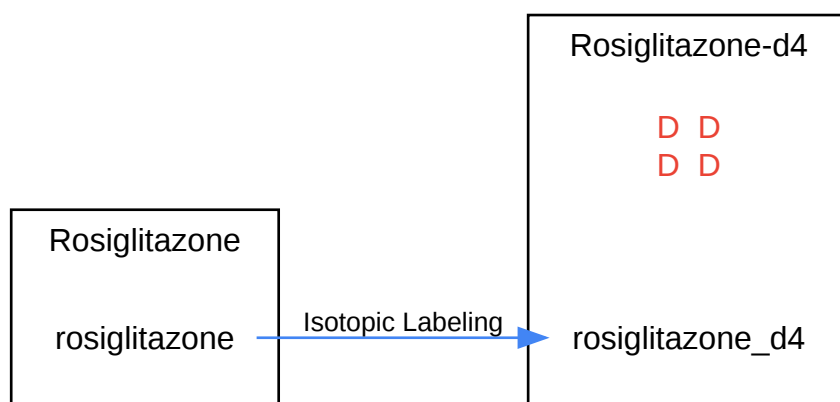
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with a typical Certificate of Analysis (CoA) for **Rosiglitazone-d4**. This stable isotope-labeled internal standard is crucial for the accurate quantification of Rosiglitazone in biological matrices during pharmacokinetic and metabolic studies.

Compound Information

Parameter	Specification
Product Name	Rosiglitazone-d4
Chemical Name	5-((4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl-d4)methyl)thiazolidine-2,4-dione
Molecular Formula	C ₁₈ H ₁₅ D ₄ N ₃ O ₃ S
Molecular Weight	361.45 g/mol
CAS Number	1215407-67-2 (d4 labeled)
Parent CAS Number	122320-73-4 (unlabeled)
Structure	See Figure 1

Figure 1: Chemical Structures



[Click to download full resolution via product page](#)

Caption: Relationship between Rosiglitazone and its deuterated form, **Rosiglitazone-d4**.

Analytical Data

High-Performance Liquid Chromatography (HPLC)

Parameter	Result
Purity (by area %)	≥ 98%
Retention Time	Approximately 3.7 minutes
Isotopic Purity	≥ 99%

A simple and accurate reverse-phase HPLC method is employed for the determination of **Rosiglitazone-d4** purity.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).^[1]
- Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer (pH 5) in a 60:40 (v/v) ratio.^[1]
- Flow Rate: 1.0 mL/min.^[1]
- Detection Wavelength: 235 nm.^[1]

- Injection Volume: 10 μ L.
- Temperature: Ambient.

Mass Spectrometry (MS)

Parameter	Result
Method	Electrospray Ionization (ESI), Positive Mode
[M+H] ⁺	m/z 362.1
Confirmation	Conforms to the expected isotopic distribution for a D4-labeled compound.

Mass spectral analysis is performed to confirm the molecular weight and isotopic enrichment of **Rosiglitazone-d4**.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system.
- Ionization Source: Electrospray Ionization (ESI) in the positive ion mode.
- Scan Range: m/z 100-500.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Parameter	Result
Identity	Conforms to the structure of Rosiglitazone-d4.
Solvent	DMSO-d ₆
Frequency	400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.95	d	1H	Pyridine-H
7.50	t	1H	Pyridine-H
6.80	d	1H	Pyridine-H
6.70	t	1H	Pyridine-H
4.85	dd	1H	CH (thiazolidinedione)
4.20	t	2H	O-CH ₂
3.95	t	2H	N-CH ₂
3.30	dd	1H	CH ₂ (thiazolidinedione)
3.10	s	3H	N-CH ₃
2.90	dd	1H	CH ₂ (thiazolidinedione)

Note: The aromatic signals for the phenyl ring are absent due to deuterium labeling.

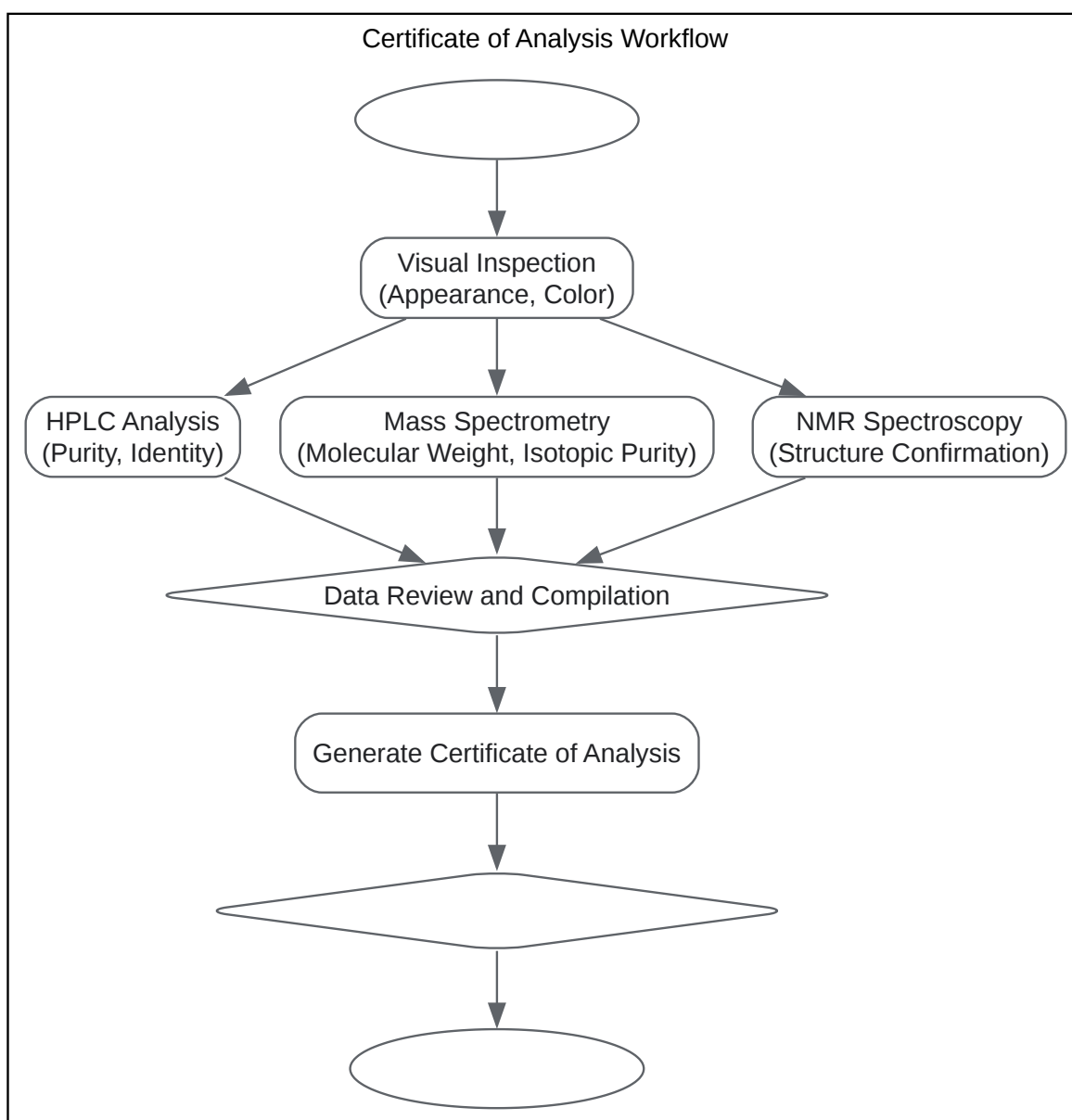
¹H NMR spectroscopy is used to confirm the chemical structure of **Rosiglitazone-d4**.

- Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Temperature: 25 °C.

- Number of Scans: 16.
- Relaxation Delay: 1 second.

Visualizations

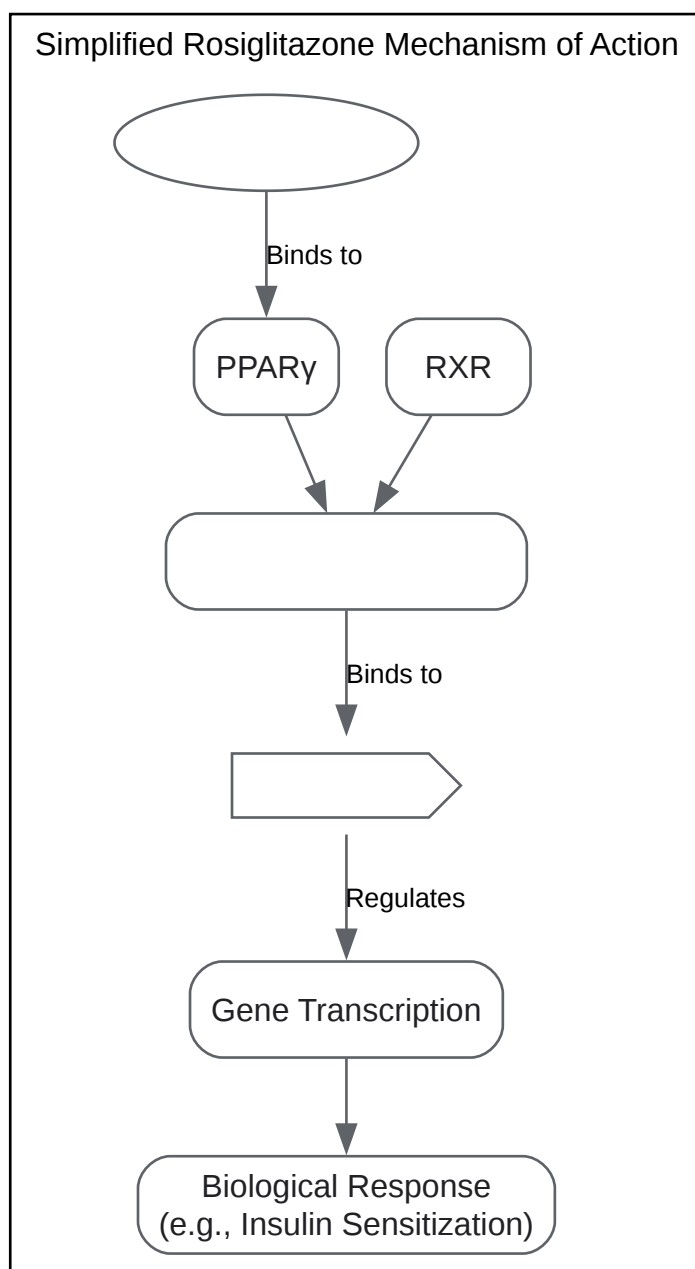
Figure 2: Certificate of Analysis Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the generation of a Certificate of Analysis.

Figure 3: Simplified PPAR γ Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Rosiglitazone activates the PPAR γ receptor, leading to changes in gene expression.
[2]

Storage and Handling

- **Storage:** Store at -20°C in a tightly sealed container, protected from light and moisture.
- **Handling:** This product is for research use only. It is not for human or veterinary use. Handle with appropriate personal protective equipment.

This document is intended to be a representative example of a Certificate of Analysis for **Rosiglitazone-d4** and should be used for informational purposes. Always refer to the specific Certificate of Analysis provided with the product lot for official specifications and results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development and validation of a repharsed phase- HPLC method for simultaneous determination of rosiglitazone and glimepiride in combined dosage forms and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone, an agonist of peroxisome-proliferator-activated receptor gamma (PPAR γ), decreases inhibitory serine phosphorylation of IRS1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Rosiglitazone-d4 Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137921#rosiglitazone-d4-certificate-of-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com